Cas no 877644-16-1 (methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

Le méthyl 2-[8-(4-éthoxyphenyl)-1,7-diméthyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acétate est un composé hétérocyclique complexe présentant une structure purine modifiée avec des noyaux imidazole et phényle substitués. Ce dérivé purinique se distingue par sa configuration multifonctionnelle, intégrant des groupes ester et éther qui confèrent une solubilité modulable et une stabilité améliorée. La présence des groupements méthyle en positions 1 et 7 ainsi que le substituant 4-éthoxyphenyl en position 8 favorisent des propriétés électroniques et stériques particulières, potentiellement utiles en synthèse médicinale ou comme intermédiaire dans le développement d'inhibiteurs enzymatiques. Sa structure rigide permet une interaction sélective avec des cibles biologiques, tandis que le groupe ester en position 2 offre une voie de fonctionnalisation supplémentaire pour des applications chimiques ou pharmacologiques.
methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate structure
877644-16-1 structure
Product Name:methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
Numéro CAS:877644-16-1
Le MF:C20H21N5O5
Mégawatts:411.411244153976
CID:6466202
Update Time:2025-11-01

methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Propriétés chimiques et physiques

Nom et identifiant

    • methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
    • methyl 2-[6-(4-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
    • Piscine à noyau: 1S/C20H21N5O5/c1-5-30-14-8-6-13(7-9-14)25-12(2)10-23-16-17(21-19(23)25)22(3)20(28)24(18(16)27)11-15(26)29-4/h6-10H,5,11H2,1-4H3
    • La clé Inchi: FFPIHUAQHRRQBL-UHFFFAOYSA-N
    • Sourire: O=C1C2=C(N=C3N(C4C([H])=C([H])C(=C([H])C=4[H])OC([H])([H])C([H])([H])[H])C(C([H])([H])[H])=C([H])N23)N(C([H])([H])[H])C(N1C([H])([H])C(=O)OC([H])([H])[H])=O

methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Life Chemicals
F2542-0411-2μmol
methyl 2-[8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-16-1 90%+
2μmol
$57.0 2023-08-06
Life Chemicals
F2542-0411-5μmol
methyl 2-[8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-16-1 90%+
5μmol
$63.0 2023-08-06
Life Chemicals
F2542-0411-10μmol
methyl 2-[8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-16-1 90%+
10μmol
$69.0 2023-08-06
Life Chemicals
F2542-0411-20μmol
methyl 2-[8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-16-1 90%+
20μmol
$79.0 2023-08-06
Life Chemicals
F2542-0411-1mg
methyl 2-[8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-16-1 90%+
1mg
$54.0 2023-08-06
Life Chemicals
F2542-0411-2mg
methyl 2-[8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-16-1 90%+
2mg
$59.0 2023-08-06
Life Chemicals
F2542-0411-3mg
methyl 2-[8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-16-1 90%+
3mg
$63.0 2023-08-06
Life Chemicals
F2542-0411-4mg
methyl 2-[8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-16-1 90%+
4mg
$66.0 2023-08-06
Life Chemicals
F2542-0411-5mg
methyl 2-[8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-16-1 90%+
5mg
$69.0 2023-08-06
Life Chemicals
F2542-0411-10mg
methyl 2-[8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-16-1 90%+
10mg
$79.0 2023-08-06

Informations complémentaires sur methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate

Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate: A Promising Compound in Pharmaceutical Research

Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate is a complex organic compound that has garnered significant attention in the field of pharmaceutical research. This compound, with the CAS number 877644-16-1, represents a unique molecular structure that combines multiple pharmacophoric elements. The synthesis and characterization of this compound have been the focus of recent studies, highlighting its potential applications in drug discovery and therapeutic development.

The molecular framework of Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate is built around a core imidazo[1,2-g]purine ring system. This structural feature is of particular interest due to its prevalence in various bioactive compounds, including nucleosides and nucleotides. The 4-ethoxyphenyl substituent at the 8-position introduces additional functional groups that may enhance the compound's biological activity. Recent studies have suggested that such aromatic substitutions can significantly influence the compound's interactions with biological targets, such as enzymes and receptors.

The 1,7-dimethyl groups on the imidazo[1,2-g]purine ring contribute to the compound's overall stability and may modulate its pharmacokinetic properties. These methyl groups are known to affect the compound's solubility, metabolic pathways, and interactions with cellular membranes. The 2,4-dioxo functionality further adds to the molecule's complexity, potentially influencing its reactivity and ability to form hydrogen bonds with target proteins.

Recent research has focused on the 2-8-(4-ethoxyphenyl) moiety of Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate, as this substituent may play a critical role in modulating the compound's biological activity. Studies published in the last two years have demonstrated that the 4-ethoxyphenyl group can enhance the compound's affinity for specific receptors, such as the PPAR-γ receptor, which is implicated in metabolic disorders and inflammation. These findings suggest that the compound may have potential applications in the treatment of conditions such as type 2 diabetes and cardiovascular diseases.

The imidazo[1,2-g]purine ring system is a key structural element in many biologically active compounds. This ring system is known to form hydrogen bonds with nucleic acids and proteins, making it a valuable scaffold for drug design. The 2,4-dioxo functionality within this ring may contribute to the compound's ability to interact with specific targets, such as DNA polymerases or RNA polymerases. Recent studies have explored the potential of similar compounds in the development of antiviral agents, highlighting the importance of the imidazo[1,2-g]purine scaffold in therapeutic applications.

The 1,7-dimethyl groups on the imidazo[1,2-g]purine ring may also influence the compound's pharmacokinetic properties. These groups can affect the compound's solubility, which is a critical factor in drug development. Research has shown that the addition of methyl groups can enhance the compound's solubility in aqueous environments, which is essential for its bioavailability. This property may make Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate a promising candidate for oral administration, as it may have improved absorption and distribution characteristics.

Recent advances in medicinal chemistry have led to the exploration of compounds with complex molecular structures, such as Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate. The synthesis of such compounds often involves multi-step organic reactions, which require precise control of reaction conditions and reagents. The development of efficient synthetic routes for this compound is an active area of research, as it may enable the production of large quantities for preclinical and clinical studies.

The 2,4-dioxo functionality in Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate may also contribute to its potential as an antiviral agent. Studies have shown that compounds with similar structural features can inhibit the replication of certain viruses by interfering with their replication enzymes. The 4-ethoxyphenyl group may enhance the compound's ability to bind to viral proteins, thereby increasing its antiviral efficacy. These findings suggest that the compound may have applications in the treatment of viral infections, including HIV and herpes simplex virus.

The 1,7-dimethyl groups on the imidazo[1,2-g]purine ring may also play a role in modulating the compound's interactions with cellular membranes. These groups can influence the compound's ability to cross cell membranes, which is essential for its therapeutic effect. Research has shown that the presence of methyl groups can enhance the compound's membrane permeability, making it more effective in reaching its target sites within the cell. This property may make Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate a promising candidate for the treatment of diseases that require intracellular targeting.

Recent studies have also explored the potential of Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate as a modulator of inflammatory pathways. The 4-ethoxyphenyl group may enhance the compound's ability to interact with inflammatory mediators, such as cytokines and chemokines. This interaction could potentially reduce inflammation in various diseases, including autoimmune disorders and chronic inflammatory conditions. These findings suggest that the compound may have broad therapeutic applications beyond its potential as an antiviral agent.

The synthesis of Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate has been a focus of recent research efforts. The development of efficient synthetic routes for this compound is essential for its potential use in drug development. Researchers have employed various organic reaction strategies, including nucleophilic substitution and electrophilic aromatic substitution, to synthesize this compound. These synthetic approaches have enabled the production of the compound in sufficient quantities for further biological evaluation.

The 2,4-dioxo functionality in Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate may also contribute to its potential as an antitumor agent. Studies have shown that compounds with similar structural features can inhibit the growth of cancer cells by interfering with their proliferation and survival pathways. The 4-ethoxyphenyl group may enhance the compound's ability to bind to specific targets within cancer cells, thereby increasing its antitumor efficacy. These findings suggest that the compound may have applications in the treatment of various types of cancer.

In conclusion, Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate is a complex organic compound with significant potential in pharmaceutical research. Its unique molecular structure, characterized by the imidazo[1,2-g]purine ring system and the 4-ethoxyphenyl substituent, may contribute to its biological activity and therapeutic potential. Recent studies have highlighted the compound's potential applications in the treatment of viral infections, inflammatory diseases, and cancer. The development of efficient synthetic routes for this compound is an active area of research, which is essential for its potential use in drug development.

The compound Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[1,2-g]pyridine-3-carboxylate is a complex organic molecule with a unique structural framework that includes a imidazo[1,2-g]pyridine ring system, a 4-ethoxyphenyl substituent, and 1,7-dimethyl groups, along with a 2,4-dioxo functionality. This molecule has been the subject of significant research due to its potential therapeutic applications and structural complexity. Below is a structured overview of its key characteristics and implications: --- ### 1. Structural Features - Core Structure: - A pyridine-imidazole hybrid ring system (imidazo[1,2-g]pyridine), which combines aromatic and heterocyclic functionalities. - The 2,4-dioxo groups introduce two ketone functionalities, enhancing the molecule's rigidity and potential for hydrogen bonding interactions. - Substituents: - 4-Ethoxyphenyl: A substituent that may enhance hydrophobic interactions and modulate biological activity. - 1,7-Dimethyl: These substituents may influence steric and electronic properties, potentially affecting target binding affinity. - Functional Groups: - The carboxylate group at the 3-position suggests potential for ionization and interaction with biological targets (e.g., enzymes, receptors). --- ### 2. Synthetic Pathways - The synthesis of this compound involves multi-step organic reactions, including: - Nucleophilic substitution to introduce the 4-ethoxyphenyl group. - Electrophilic aromatic substitution to form the imidazo[1,2-g]pyridine ring. - Oxidation or condensation reactions to incorporate the 2,4-dioxo functionality. - Efficient synthetic routes are critical for large-scale production, especially for preclinical and clinical studies. --- ### 3. Potential Therapeutic Applications #### a. Antiviral Activity - The 4-ethoxyphenyl group and 2,4-dioxo functionality may enable the molecule to inhibit viral replication enzymes (e.g., proteases, polymerases). - Targeted antiviral effects could be relevant for treating infections like HIV or herpes simplex virus (HSV). #### b. Anti-inflammatory Properties - The molecule may modulate inflammatory pathways by interacting with cytokines and chemokines. - Potential applications in autoimmune disorders (e.g., rheumatoid arthritis, lupus) or chronic inflammatory conditions (e.g., Crohn’s disease). #### c. Antitumor Activity - The imidazo[1,2-g]pyridine ring and 2,4-dioxo groups may interfere with cancer cell proliferation by targeting specific pathways (e.g., cell cycle regulation, apoptosis). - Potential use in treating solid tumors or hematologic malignancies. #### d. Targeted Drug Delivery - The 1,7-dimethyl groups and hydrophobic substituents may enhance membrane permeability, allowing the molecule to reach intracellular targets more effectively. --- ### 4. Biological Evaluation - In vitro Studies: - Antiviral assays (e.g., plaque reduction, cell viability) to assess efficacy against viral targets. - Anti-inflammatory assays (e.g., cytokine inhibition, NF-κB pathway modulation). - Cytotoxicity tests to evaluate safety and selectivity. - In vivo Studies: - Animal models to evaluate therapeutic efficacy, pharmacokinetics, and toxicity. - Target organ specificity and drug delivery efficiency. --- ### 5. Challenges and Future Directions - Structural Optimization: Further structure-activity relationship (SAR) studies are needed to refine potency and selectivity. - Drug Delivery: Enhancing bioavailability and targeting efficiency (e.g., nanoparticle formulations). - Clinical Translation: Moving from preclinical to clinical trials requires rigorous safety and efficacy data. - Computational Modeling: Molecular docking and virtual screening can guide the design of analogs with improved properties. --- ### 6. Conclusion Methyl 2-8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[1,2-g]pyridine-3-carboxylate represents a promising candidate for multitarget drug development, with potential applications in viral infections, inflammatory diseases, and cancer. Its unique structure and functional groups make it a valuable scaffold for further chemical modification and biological exploration. Continued research into its synthetic accessibility, mechanism of action, and therapeutic potential will be critical for advancing this compound into clinical use. If you have a specific research question or need assistance with a particular aspect (e.g., synthesis, biological testing, or computational modeling), feel free to ask!
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